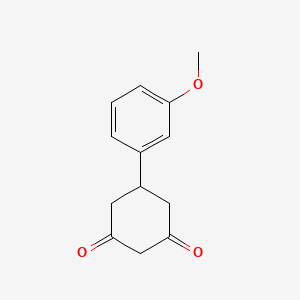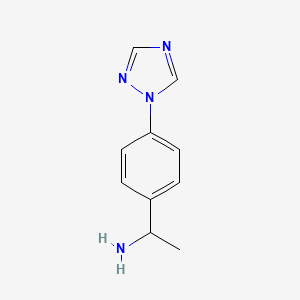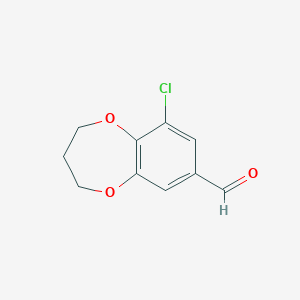
Methyl 3-chloro-1H-pyrrole-2-carboxylate
概要
説明
“Methyl 3-chloro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6ClNO2 . It is also known by other names such as “METHYL 3-CHLOROPYRROLE-2-CARBOXYLATE” and "3-chloro-1h-pyrrole-2-carboxylic acid methyl ester" .
Molecular Structure Analysis
The molecular weight of “this compound” is 159.57 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 159.0087061 g/mol .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm³ . The boiling point is 270.6±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 42.1 Ų .科学的研究の応用
Antimicrobial Agent Synthesis
Methyl 3-chloro-1H-pyrrole-2-carboxylate derivatives show promising applications in antimicrobial activities. A study synthesized a novel series of these derivatives and found them to possess significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The activity increased with the introduction of a methoxy group in the structure, presenting an interesting template for new antimicrobial agents (Hublikar et al., 2019).
Spiroheterocyclization
Methyl 3-chloro-1H-pyrrole-2-carboxylates can undergo spiroheterocyclization reactions to yield complex molecular structures. For example, their interaction with 3-(arylamino)-1H-inden-1-ones results in the formation of specific trione derivatives in good yields, showcasing their utility in synthesizing intricate molecular frameworks (Silaichev et al., 2012).
Safety and Hazards
作用機序
Target of Action
Pyrrole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Pyrrole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The compound’s molecular weight (15957 Da ) and physical properties (such as its density and boiling point ) suggest that it may have suitable pharmacokinetic properties for drug development.
Result of Action
Pyrrole derivatives are known to have diverse biological activities, including anti-inflammatory and analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-chloro-1H-pyrrole-2-carboxylate. For instance, the compound is a flammable liquid and can cause irritation and damage when in contact with skin, eyes, or respiratory tract . Therefore, it should be handled with appropriate protective equipment, and good ventilation conditions should be maintained during its storage and handling .
生化学分析
Biochemical Properties
Methyl 3-chloro-1H-pyrrole-2-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Furthermore, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, leading to competitive inhibition or activation depending on the enzyme’s nature . Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to significant changes in biochemical and physiological parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism . This compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
methyl 3-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTWBUEAJFGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415923 | |
| Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226410-00-0 | |
| Record name | Methyl 3-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)


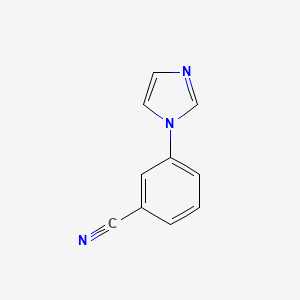
![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)
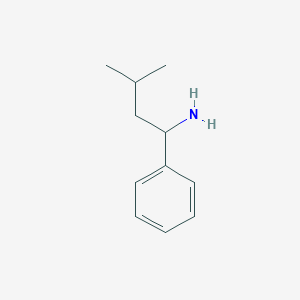

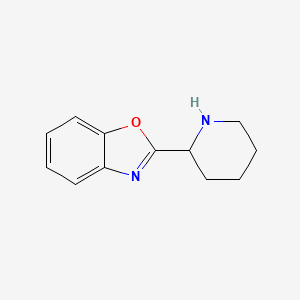
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)
